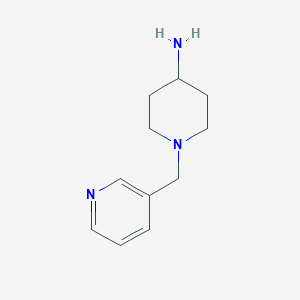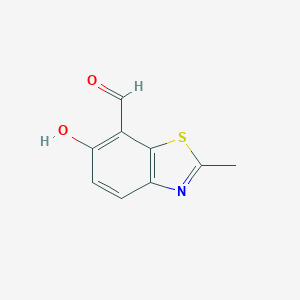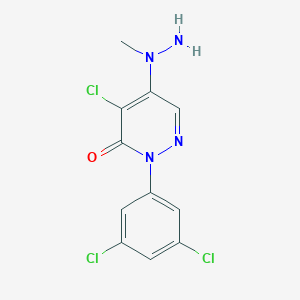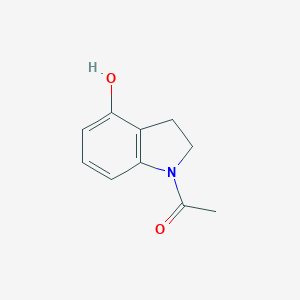
1-(Pyridin-3-ylmethyl)piperidin-4-amine
Descripción general
Descripción
1-(Pyridin-3-ylmethyl)piperidin-4-amine, also known as 3-Pyridylmethylpiperidine, is an organic compound that is widely used in scientific research. It is an amine compound that is composed of a pyridine ring and a piperidine ring. 3-Pyridylmethylpiperidine has a number of unique properties which make it an ideal compound for use in scientific research applications.
Aplicaciones Científicas De Investigación
Receptor Binding and Dopamine Ligand Potential
- Compounds structurally related to 1-(Pyridin-3-ylmethyl)piperidin-4-amine, such as 3-(4-Benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine, have been synthesized and evaluated for their receptor binding capabilities. These compounds show potential as dopamine D4 receptor ligands, indicating their importance in neuroscientific research (Li Guca, 2014).
Anticancer Activity
- Piperazine-2,6-dione derivatives, synthesized from various amines including pyridin-3-ylmethanamine, demonstrated notable anticancer activity against multiple cancer cell lines. This highlights the potential role of this compound derivatives in cancer research and therapy (Sandeep Kumar et al., 2013).
Chemosensor Development
- Bis(pyridine-2-ylmethyl)amine derivatives, closely related to this compound, have been developed as colorimetric and fluorescent chemosensors for metal ions, such as Cu2+. These compounds have applications in environmental monitoring and biological research (Xu Zheng et al., 2016).
Coordination Chemistry and Polymer Formation
- Flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-3-ylmethyl)pyridin-2-amine, have been used to construct helical silver(I) coordination polymers. These findings contribute to the field of coordination chemistry and materials science (Zhuyan Zhang et al., 2013).
Synthesis and Functionalization
- Various synthetic approaches have been explored to create derivatives of this compound, showcasing its versatility as a building block in organic synthesis. These methods have implications for pharmaceutical and materials science research (H. Tian et al., 2012).
Heterocyclic Amine Studies
- Research into the properties of heterocyclic amines, including piperidine and pyridine derivatives, provides insights into their basicity and reactivity. This is crucial for understanding the chemical behavior of this compound in various environments (D. Ginsburg, 1967).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXJQLZTWITCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424418 | |
| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160357-88-0 | |
| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)


![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)

